Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
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Overview
Description
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This particular compound features a pyridinium core with a dimethoxymethyl group at the 4-position and an indole moiety at the 1-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale quaternization reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxides, while reduction can produce pyridine derivatives. Substitution reactions can lead to a variety of functionalized pyridinium salts.
Scientific Research Applications
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-malarial and anti-cholinesterase inhibitor.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cholinesterases, by binding to the active site and preventing substrate access. Additionally, its indole moiety may interact with biological receptors, influencing cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-(methoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Pyridinium, 4-(ethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, chloride
Uniqueness
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group and the indole moiety enhances its reactivity and potential as a bioactive compound, distinguishing it from other similar pyridinium salts.
Properties
CAS No. |
171926-14-0 |
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Molecular Formula |
C18H21BrN2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-[2-[4-(dimethoxymethyl)pyridin-1-ium-1-yl]ethyl]-1H-indole;bromide |
InChI |
InChI=1S/C18H21N2O2.BrH/c1-21-18(22-2)14-7-10-20(11-8-14)12-9-15-13-19-17-6-4-3-5-16(15)17;/h3-8,10-11,13,18-19H,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BYCRVGWCDPFWTJ-UHFFFAOYSA-M |
Canonical SMILES |
COC(C1=CC=[N+](C=C1)CCC2=CNC3=CC=CC=C32)OC.[Br-] |
Origin of Product |
United States |
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